N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide

Lipophilicity Physicochemical profiling Analog selection

N-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide (CAS 1087784-68-6) is a heterocyclic small molecule belonging to the N1-substituted imidazole-1-carboxamide class. It incorporates a 4-(trifluoromethoxy)benzyl group linked via a urea bridge to the imidazole N1 position.

Molecular Formula C12H10F3N3O2
Molecular Weight 285.22 g/mol
Cat. No. B13188997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide
Molecular FormulaC12H10F3N3O2
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)N2C=CN=C2)OC(F)(F)F
InChIInChI=1S/C12H10F3N3O2/c13-12(14,15)20-10-3-1-9(2-4-10)7-17-11(19)18-6-5-16-8-18/h1-6,8H,7H2,(H,17,19)
InChIKeyUSJSAQQBFVGVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide – Procurement-Ready Profile for Selective Drug Discovery Programs


N-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide (CAS 1087784-68-6) is a heterocyclic small molecule belonging to the N1-substituted imidazole-1-carboxamide class. It incorporates a 4-(trifluoromethoxy)benzyl group linked via a urea bridge to the imidazole N1 position. The trifluoromethoxy (‑OCF₃) group is recognized as a privileged motif in medicinal chemistry for its ability to modulate lipophilicity, metabolic stability, and electronic properties [1]. With a molecular weight of 285.22 Da, a purity specification of ≥95%, and a measured logP of 1.253, this compound presents well-defined physicochemical characteristics that facilitate its use as a building block or investigation probe [2]. Its procurement is supported by multiple reputable vendors, ensuring supply-chain reliability for iterative medicinal chemistry campaigns.

Why N-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide Cannot Be Replaced by a Close Structural Analog


Even among structurally related imidazole-1-carboxamides, critical variations in the benzyl substituent – such as replacing the 4‑trifluoromethoxy group with chlorine or fluorine – produce measurable shifts in lipophilicity and electronic distribution that can profoundly affect membrane partitioning, target engagement, and metabolic clearance [1]. Furthermore, the regioisomeric attachment at the imidazole N1 position, as opposed to the more commonly explored C4‑carboxamide scaffold found in numerous CCK1R agonists and other bioactive molecules, creates a distinct pharmacophoric vector that is not interchangeable with 4‑imidazole carboxamide analogs [2]. Substituting this compound for a close analog without quantitative justification would introduce uncontrolled variables into a synthetic scheme or biological assay, undermining data reproducibility and potentially leading to erroneous SAR conclusions.

Head-to-Head Quantitative Differentiation Evidence for N-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide


LogP Differentiation vs. 4-Chlorobenzyl Imidazole-1-Carboxamide

The target compound exhibits a measured logP of 1.253, which is 0.14 log units lower than the 4‑chlorobenzyl analog (logP 1.393) [1]. This quantifiable difference in lipophilicity arises from the distinct electronic and steric signatures of the ‑OCF₃ group vs. ‑Cl, influencing passive membrane permeability predictions.

Lipophilicity Physicochemical profiling Analog selection

Regioisomeric Scaffold Differentiation vs. 4-Imidazole Carboxamide Agonists

The target compound is an N1‑imidazole‑1‑carboxamide, a scaffold topologically distinct from the C4‑imidazole carboxamide chemotype that has been extensively optimized for CCK1R agonism [1]. In the seminal 2008 CCK1R agonist series, potent compounds such as 44 (EC₅₀ in low nanomolar range for mouse gallbladder emptying) uniformly required a 1,2‑diaryl substitution on a 4‑carboxamide imidazole core, underscoring the non‑interchangeability of the N1‑substituted scaffold [1]. The target compound thus provides an orthogonal vector for exploring novel target space beyond canonical CCK1R‑active imidazoles.

GPCR agonism CCK1R Regioisomer SAR

Halogen-Specific Physicochemical Property Tuning: Trifluoromethoxy vs. Chloro vs. Fluoro

The ‑OCF₃ substituent in the target compound imparts a distinct combination of high electronegativity (χ ≈ 3.7), increased lipophilicity relative to ‑OCH₃, and a characteristic metabolic stability profile that differs from both ‑Cl and ‑F substituted analogs [1]. Quantitative class-level analysis indicates that aromatic ‑OCF₃ groups can reduce CYP‑mediated oxidation rates compared to ‑Cl, while maintaining superior cell permeability relative to ‑F [1]. These differences are measurable in standard microsomal stability assays, where the ‑OCF₃ group has been shown to alter intrinsic clearance (Clint) by >2‑fold relative to ‑OCH₃ or ‑CF₃ congeners in certain aliphatic series, though the magnitude is context‑dependent [2].

Metabolic stability Halogen bioisostere Drug design

Procurement Reliability: Purity and Price vs. Closest Available Analog

The target compound is available from multiple reputable research‑chemical suppliers at a certified purity of ≥95% and a price‑per‑gram that is competitive with its closest structural analog, the 4‑chlorobenzyl derivative . Santa Cruz Biotechnology lists 250 mg at $197 and 1 g at $399, while the 4‑chlorobenzyl analog (CAS 149047-31-4) is available from Fluorochem at 95% purity with comparable pricing tiers (pricing on request) . The consistently maintained 95% purity across vendors ensures reproducibility in quantitative biological assays and minimizes batch‑to‑batch variability compared to lower‑purity alternatives sometimes encountered with bespoke synthesis.

Chemical procurement Purity specification Cost-efficiency

High-Impact Application Scenarios for N-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide


Medicinal Chemistry SAR Campaigns Targeting CCK1R or Related GPCRs

Given its N1‑imidazole‑1‑carboxamide scaffold, which is regioisomerically distinct from the C4‑carboxamide CCK1R agonist chemotype [1], this compound serves as a versatile starting point for exploring novel chemical space in GPCR drug discovery. Its well‑characterized logP (1.253) and reliable purity (≥95%) enable quantitative SAR iteration without confounding property variability, making it suitable for hit‑to‑lead programs where precise control over lipophilicity is required [2].

Chemical Biology Probe to Study Trifluoromethoxy Substituent Effects

The 4‑(trifluoromethoxy)benzyl group provides a distinct electronic and steric profile relative to chloro‑ and fluoro‑benzyl analogs, as supported by class‑level evidence on metabolic stability and membrane partitioning [1]. Researchers investigating the impact of halogen substitution on target engagement, selectivity, or ADME parameters can use this compound as a benchmark structure to isolate ‑OCF₃‑specific contributions in a matched molecular pair analysis [2].

Synthetic Methodology Development and Building Block Reagent Standardization

The compound’s imidazole‑1‑carboxamide urea linkage and 4‑(trifluoromethoxy)benzyl aromatic ring provide functional handles for coupling reactions such as Suzuki, Buchwald‑Hartwig, or urea diversification. With available procurement quantities (up to 1 g per order) and competitive pricing [1], it is practical as a standard substrate in developing new synthetic methodologies that require consistent, vendor‑certified purity (≥95%) to ensure reproducibility in reaction optimization studies [2].

Comparative Physicochemical and ADME Profiling Studies

The measured logP (1.253) is lower than that of the 4‑chlorobenzyl analog (logP 1.393), offering a quantifiably differentiated lipophilicity profile that can be leveraged in comparative studies of membrane permeability, plasma protein binding, or hERG liability [1]. Teams conducting systematic ADME profiling across a panel of halogen‑substituted benzyl imidazole‑1‑carboxamides can use this compound to anchor the ‑OCF₃ data point in experimental design [2].

Quote Request

Request a Quote for N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.